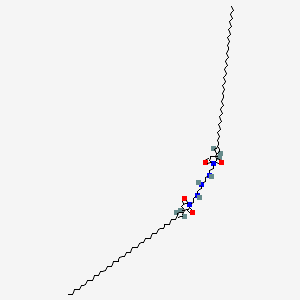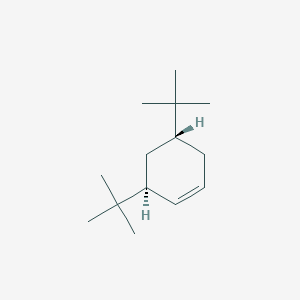
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene typically involves the use of cyclohexene as a starting material. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated cyclohexane derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sterically hindered ligands and catalysts.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique steric properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene involves its interaction with various molecular targets. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-3,5-Di-tert-butylcyclohexanol: A similar compound with a hydroxyl group instead of a double bond.
(3S,5R)-3,5-Di-tert-butylcyclohexanone: A ketone derivative of the compound.
(3S,5R)-3,5-Di-tert-butylcyclohexane: The fully saturated analog.
Uniqueness
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is unique due to its combination of steric hindrance and the presence of a double bond, which provides distinct reactivity compared to its saturated or hydroxylated analogs. This uniqueness makes it valuable in specific synthetic applications where control over steric and electronic effects is crucial.
Propiedades
Número CAS |
64672-58-8 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-ditert-butylcyclohexene |
InChI |
InChI=1S/C14H26/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
Clave InChI |
FLONXKMYZXLVKZ-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC=C[C@H](C1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1CC=CC(C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

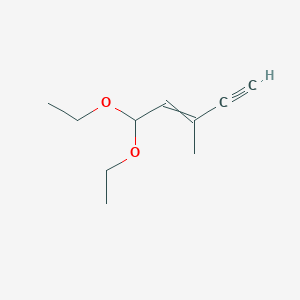
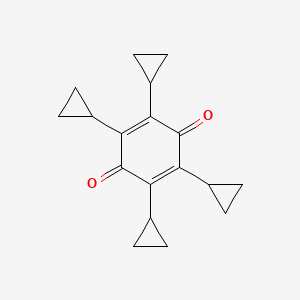
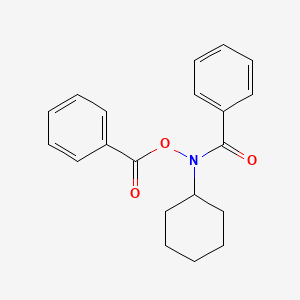
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

